2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring, along with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene typically involves the following steps:
Formation of tert-butyl groups:
Introduction of tert-butoxy group: The tert-butoxy group can be introduced via the reaction of the corresponding alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst.
Cyclopropoxy group formation: The cyclopropoxy group can be introduced through the reaction of the benzene derivative with a cyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Arylethanone derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl or tert-butoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized as an additive in motor gasoline to improve antiknock performance and low-temperature phase stabilization
Mechanism of Action
The mechanism of action of 2-tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and tert-butyl groups can influence the compound’s reactivity and stability, while the cyclopropoxy group may contribute to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl ethers of ethylene glycol and 2,3-butanediol
Uniqueness
2-Tert-butoxy-1-tert-butyl-3-cyclopropoxybenzene is unique due to the combination of tert-butyl, tert-butoxy, and cyclopropoxy groups attached to a benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry.
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-8-7-9-14(18-12-10-11-12)15(13)19-17(4,5)6/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
JRPOHASWIXUSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.